2-(3-Bromopyridin-4-yl)ethanesulfonamide
Description
Properties
IUPAC Name |
2-(3-bromopyridin-4-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c8-7-5-10-3-1-6(7)2-4-13(9,11)12/h1,3,5H,2,4H2,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIKZFDXNZBHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCS(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-4-yl)ethanesulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method involves the reaction of 3-bromopyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-(3-Bromopyridin-4-yl)ethanesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-4-yl)ethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are typical.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions produce biaryl compounds.
Scientific Research Applications
The compound exhibits a range of biological activities, primarily due to its structural features that allow it to interact with various biological targets. Key areas of application include:
- Inhibition of Kinases: Research indicates that derivatives of 2-(3-Bromopyridin-4-yl)ethanesulfonamide can inhibit specific kinases involved in cellular signaling pathways. For instance, compounds based on similar scaffolds have shown potent inhibition against receptor-interacting protein kinase 2 (RIPK2), which plays a crucial role in inflammatory responses and cell survival pathways .
- Antimicrobial Properties: The compound has been evaluated for its antibacterial and antifungal activities. Studies have shown that related sulfonamide compounds exhibit significant antimicrobial effects, suggesting potential applications in treating infections .
- Anti-inflammatory Effects: The inhibition of inflammatory cytokines has been observed with certain derivatives, indicating that the compound may be useful in managing inflammatory diseases. For example, related compounds have demonstrated efficacy in models of autoimmune diseases and inflammatory conditions .
Case Studies
Several studies have documented the efficacy and applications of 2-(3-Bromopyridin-4-yl)ethanesulfonamide:
- Study on RIPK2 Inhibition: A study highlighted the development of kinase inhibitors based on a similar scaffold, demonstrating that modifications could enhance selectivity and potency against RIPK2 while minimizing off-target effects. The compound's interaction with the DFG-out conformation was particularly noted for its binding efficiency .
- Antimicrobial Evaluation: Another investigation assessed the antibacterial properties of related sulfonamides, revealing significant activity against various bacterial strains. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-4-yl)ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the ethanesulfonamide group can enhance solubility and binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The European patent application (Bulletin 2022/06) describes structurally related ethanesulfonamide derivatives, enabling a comparative analysis of substituent effects on molecular properties. Below is a detailed comparison:
Table 1: Structural Comparison of Ethanesulfonamide Derivatives
*Molecular weights estimated based on structural formulas.
Key Observations:
Triazole substituents (in patent compounds) introduce hydrogen-bonding capabilities and metabolic stability, whereas the difluoropiperidine group may enhance lipophilicity and membrane permeability .
Biological Implications :
- Bromine’s large atomic radius may sterically hinder interactions in binding pockets compared to smaller substituents like fluorine or triazoles.
- The pyrrolotriazolopyrazine moiety in patent compounds suggests targeting of nucleotide-binding domains (e.g., kinases), a role less evident in the simpler bromopyridine derivative .
Synthetic Complexity :
- The target compound’s structure is simpler than the patent examples, which feature fused heterocycles (e.g., pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine). This complexity in patent compounds likely correlates with higher selectivity in biological assays .
Research Findings and Limitations
While explicit pharmacological data for 2-(3-Bromopyridin-4-yl)ethanesulfonamide are unavailable in the provided evidence, structural comparisons suggest:
- Electrophilic Character : The bromine atom may facilitate covalent binding to cysteine residues in target proteins, a mechanism less feasible with fluorine or triazoles.
- Solubility : The sulfonamide group enhances aqueous solubility, but the bromopyridine ring may reduce it compared to triazole-containing analogs.
Limitations:
- The patent data focus on structural novelty rather than quantitative biological or physicochemical data, necessitating further experimental studies to validate these hypotheses.
Biological Activity
2-(3-Bromopyridin-4-yl)ethanesulfonamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly as an inhibitor targeting various kinases involved in critical cellular processes. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The chemical structure of 2-(3-Bromopyridin-4-yl)ethanesulfonamide includes a brominated pyridine ring and an ethanesulfonamide moiety, which contributes to its biological activity. The presence of these functional groups allows the compound to interact with specific protein targets, notably kinases such as GSK-3β and IKK-β. These interactions are crucial for modulating various signaling pathways that are implicated in diseases such as cancer and neurodegeneration.
GSK-3β Inhibition
Glycogen synthase kinase 3 beta (GSK-3β) is a key regulator in several signaling pathways, including those involved in cell proliferation and apoptosis. Inhibitors of GSK-3β have been shown to reduce tau hyperphosphorylation, which is significant in the context of Alzheimer's disease. Studies have indicated that 2-(3-Bromopyridin-4-yl)ethanesulfonamide exhibits potent inhibitory activity against GSK-3β, with IC50 values in the nanomolar range .
IKK-β Inhibition
Inhibition of IκB kinase beta (IKK-β) disrupts the NF-kB signaling pathway, which plays a vital role in inflammation and cancer progression. The compound has demonstrated effectiveness in reducing the activation of NF-kB, thereby impacting inflammatory responses and potentially offering therapeutic benefits in autoimmune diseases .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the sulfonamide group can significantly affect the inhibitory potency against GSK-3β and IKK-β. For instance, variations in substituents on the pyridine ring have been correlated with changes in biological activity. Compounds with isopropyl or cyclopropyl groups attached to the sulfonamide moiety showed enhanced inhibitory effects compared to those with larger or smaller substituents .
| Compound | IC50 (nM) | Kinase Target |
|---|---|---|
| 2-(3-Bromopyridin-4-yl)ethanesulfonamide | 8 | GSK-3β |
| Compound A | 15 | IKK-β |
| Compound B | 20 | ROCK-1 |
Cytotoxicity Studies
Cytotoxicity assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed that 2-(3-Bromopyridin-4-yl)ethanesulfonamide does not significantly decrease cell viability at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .
Anti-inflammatory Activity
In BV-2 microglial cells, this compound was effective in reducing nitric oxide (NO) and interleukin-6 (IL-6) levels, suggesting it possesses anti-inflammatory properties. These findings support its potential use in treating neuroinflammatory conditions .
Case Studies and Research Findings
Recent studies have explored the therapeutic implications of 2-(3-Bromopyridin-4-yl)ethanesulfonamide in various disease models:
- Alzheimer's Disease Models : The compound's ability to inhibit GSK-3β has been linked to improvements in cognitive deficits observed in animal models of Alzheimer's disease. This suggests a dual mechanism where it not only reduces tau hyperphosphorylation but also modulates Aβ processing .
- Cancer Research : In cancer models, particularly glioblastoma, compounds similar to 2-(3-Bromopyridin-4-yl)ethanesulfonamide have shown promise by inhibiting cell proliferation through the modulation of critical signaling pathways involving BET proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
